3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride
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Overview
Description
3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClF2O2S and a molecular weight of 234.69 g/mol . This compound is characterized by the presence of two fluorine atoms, two methyl groups, and a sulfonyl chloride functional group attached to a pentane backbone. It is primarily used in organic synthesis and various industrial applications.
Preparation Methods
The synthesis of 3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 3,3-Difluoro-2,2-dimethylpentane with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Reaction Conditions: The reaction is typically conducted at low temperatures to ensure the stability of the intermediate products. The use of a solvent such as dichloromethane can help in controlling the reaction rate and improving the yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids. Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and hydrogen peroxide. The reactions are often carried out under mild conditions to prevent degradation of the product.
Scientific Research Applications
3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl groups into target molecules. This modification can enhance the chemical stability and biological activity of the resulting compounds.
Biology: The compound is used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. These molecules are valuable tools for studying biological pathways and developing new therapeutic agents.
Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates with improved pharmacokinetic properties
Industry: The compound is used in the production of specialty chemicals, including surfactants, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a single methyl group. It is widely used in organic synthesis but lacks the fluorine atoms and branched structure of this compound.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride compound with three fluorine atoms. It is highly reactive and used in the synthesis of fluorinated compounds. it does not have the same branched structure as this compound.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride compound.
Properties
IUPAC Name |
3,3-difluoro-2,2-dimethylpentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClF2O2S/c1-4-7(9,10)6(2,3)5-13(8,11)12/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGIYYXNZOJTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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